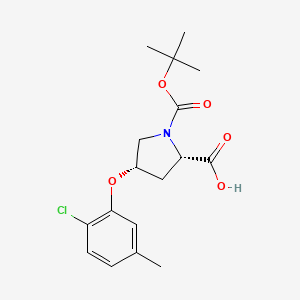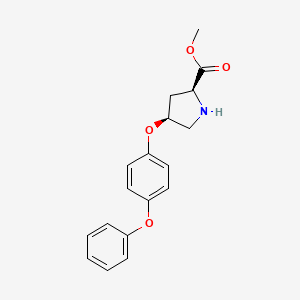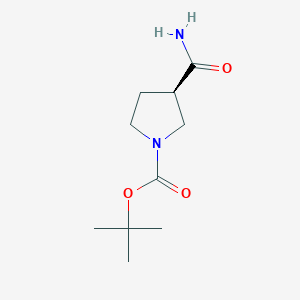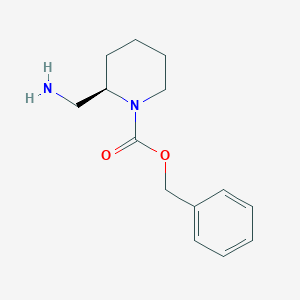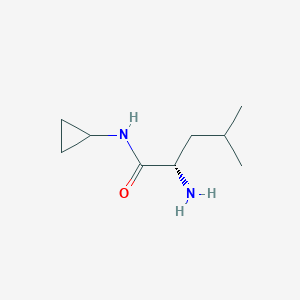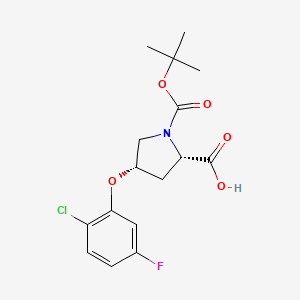
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid
説明
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Properties of Polyamides
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid is used in the synthesis of ortho-linked polyamides. These polyamides, synthesized through aromatic nucleophilic substitution reactions, exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible, and tough films. They have high thermal stability, making them useful in a range of applications (Hsiao, Yang, & Chen, 2000).
Asymmetric Hydrogenations
The compound plays a role in asymmetric hydrogenations of certain acid derivatives. This application is vital for creating specific configurations of molecules that are important in medicinal chemistry and materials science (Takahashi & Achiwa, 1989).
Antihypertensive Activity
Derivatives of this compound have been studied for their potential antihypertensive activity. This research contributes to the development of new medications for controlling high blood pressure (Kato et al., 1985).
Synthesis of Piperidinedicarboxylic Acid Derivatives
Its derivatives are used in the asymmetric synthesis of piperidinedicarboxylic acid, which has applications in pharmaceutical and organic chemistry (Xue et al., 2002).
Catalysis in Asymmetric Hydroformylation
The compound is involved in catalysis, specifically in the asymmetric hydroformylation of olefins. This process is significant in industrial chemistry for the production of aldehydes from olefins (Stille et al., 1991).
Combinatorial Solution-Phase Synthesis
It is utilized in the combinatorial solution-phase synthesis of certain carboxamides. This application is particularly relevant in the development of chemical libraries for drug discovery (Malavašič et al., 2007).
Tert-Butoxycarbonylation Reagent
The compound serves as a tert-butoxycarbonylation reagent for substrates like phenols and amines, which is a critical step in protecting these functional groups during chemical synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of Aromatic Polyamides
It is also used in the synthesis of aromatic polyamides, demonstrating versatility in polymer chemistry. These polyamides have unique properties like solubility in organic solvents and high thermal stability (Yang, Hsiao, & Yang, 1999).
Solid-Phase Synthesis of N-Alkylhydroxamic Acids
The compound is employed in the solid-phase approach to synthesize structurally diverse N-alkylhydroxamic acids, important in medicinal chemistry (Mellor & Chan, 1997).
特性
IUPAC Name |
(2S,4S)-4-(2-chloro-5-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-6-9(18)4-5-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRTXTXRRTDRR-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



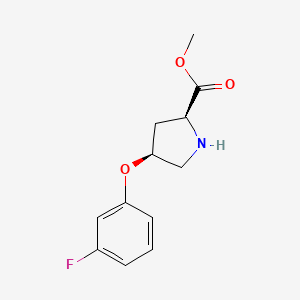
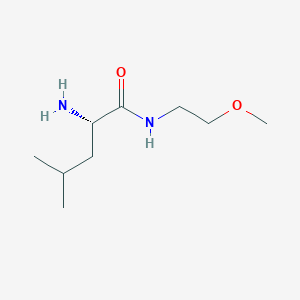
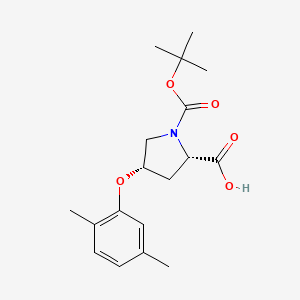
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
